molecular formula C23H20N4O2S B2959319 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 954062-70-5

2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No.: B2959319
CAS No.: 954062-70-5
M. Wt: 416.5
InChI Key: UAJWEBOXMTUEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned contains several structural components, including a 3,4-dihydroquinolin-2-one moiety, a thiazolo[4,5-d]pyridazin-4(5H)-one moiety, and a phenyl group. These moieties are often found in biologically active compounds and are of interest in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present and their reactivity. For example, the 3,4-dihydroquinolin-2-one moiety can undergo various reactions due to the presence of the carbonyl group .

Scientific Research Applications

Synthesis and Pharmacological Studies

  • Synthesis of Condensed Heterocyclic Isoquinolone Derivatives : Studies have focused on the synthesis of condensed heterocyclic isoquinolone derivatives, including thiazino, oxazino, and pyrimido isoquinolones. These compounds exhibited significant anti-inflammatory and analgesic activities, with some showing stronger effects than standard drugs like phenylbutazone and aminopyrine, and possessing low toxicity (Kubo et al., 1979).

Anticancer Activity

  • Anticancer Activity of Novel Oxazole Derivatives : A study synthesized and characterized novel 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives. These compounds were screened for their antiproliferative activities against PC-3 (human prostate cancer) and A431 (human epidermoid carcinoma cancer) cell lines. Certain compounds demonstrated strong inhibitory activities against PC-3 cell lines, highlighting their potential as anticancer agents (Liu et al., 2009).

Antimicrobial and Antioxidant Activities

  • Synthesis and Bioactive Evaluation of Thiazolidinone Analogues : A series of thiazolidinone analogues were synthesized and evaluated for their in vitro antioxidant, antibacterial, and antifungal activities. These novel compounds showcased potential bioactive properties, emphasizing their relevance in developing new therapeutic agents (Adhikari et al., 2012).

Tyrosine Kinase Inhibition

  • Evaluation of Fused Tricyclic Quinazoline Analogues as Tyrosine Kinase Inhibitors : Research on fused tricyclic quinazoline analogues demonstrated their potential as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This study indicates the applicability of these compounds in targeting the EGFR signaling pathway, a critical aspect of cancer research (Rewcastle et al., 1996).

Synthesis and Characterization

  • Development of Novel Heterocyclic Compounds : Efforts have been made to synthesize new fused heterocyclic 2-quinolones and 3-alkanonyl-4-hydroxy-2-quinolones, employing different spectroscopic techniques and X-ray crystallography for identification. These studies contribute to the expansion of heterocyclic compounds with potential application in medicinal chemistry (Aly et al., 2019).

Mechanism of Action

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-15-24-21-22(30-15)20(17-9-3-2-4-10-17)25-27(23(21)29)14-19(28)26-13-7-11-16-8-5-6-12-18(16)26/h2-6,8-10,12H,7,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJWEBOXMTUEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.